N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline
Overview
Description
N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline is a chemical compound with the molecular formula C22H31NO2 and a molecular weight of 341.49 g/mol . This compound is used in various scientific research applications, particularly in the fields of drug discovery, organic synthesis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline involves the reaction of 4-(sec-butoxy)benzyl chloride with 4-(isopentyloxy)aniline under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with reaction conditions optimized for high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated compounds in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the halogenated compound used.
Scientific Research Applications
N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline is widely used in scientific research due to its unique structure and properties. Some of its applications include:
Drug Discovery: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Employed in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(Sec-butoxy)benzyl]-4-(isopentyloxy)aniline can be compared with other similar compounds such as:
4-Butoxy-N-[4-(isopentyloxy)benzyl]aniline: Similar structure but with different alkoxy groups.
Benzenemethanamine, N-[4-(3-methylbutoxy)phenyl]-4-(1-methylpropoxy): Another structurally related compound with different substituents.
The uniqueness of this compound lies in its specific combination of sec-butoxy and isopentyloxy groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]-4-(3-methylbutoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-5-18(4)25-22-10-6-19(7-11-22)16-23-20-8-12-21(13-9-20)24-15-14-17(2)3/h6-13,17-18,23H,5,14-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRPMLLAGLDJHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNC2=CC=C(C=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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